Suc-ala-ala-pro-val-pna

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

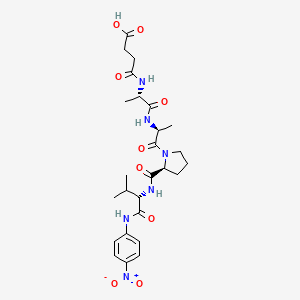

The synthesis of Suc-ala-ala-pro-val-pna involves the coupling of the peptide sequence Ala-Ala-Pro-Val with a p-nitroanilide group. The methoxysuccinyl group is introduced to increase the solubility of the compound. The peptide can be prepared as a stock solution in dimethyl sulfoxide (DMSO) at 15 mM prior to dilution into aqueous assay systems. It is also soluble in other organic solvents such as N, N-dimethylformamide (DMF) and methanol .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is highly efficient and can be automated, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Suc-ala-ala-pro-val-pna primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of human leukocyte elastase or other elastase-like proteases. The reaction conditions often involve a buffered aqueous solution at a neutral pH, with the reaction monitored by the increase in absorbance due to the release of p-nitroaniline .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, a yellow compound that absorbs light at 400 nm. This property makes it useful for colorimetric assays .

科学的研究の応用

Enzyme Activity Assays

Suc-ala-ala-pro-val-pNA is widely used as a substrate for various proteases, particularly serine proteases like neutrophil elastase and chymotrypsin. The compound is cleaved by these enzymes, producing p-nitroaniline, which can be quantified spectrophotometrically. This property allows researchers to measure enzyme activity accurately and study enzyme kinetics and mechanisms in detail.

Drug Development

In pharmaceutical research, this compound serves as a valuable tool for screening potential drug candidates targeting specific proteolytic enzymes. Its specificity allows researchers to better understand the interactions between drugs and their targets, aiding in the design of more effective therapeutics.

Biochemical Research

The compound is instrumental in studies involving peptide synthesis and modification. It provides insights into protein interactions and functions, which are crucial for understanding cellular processes and disease mechanisms. For instance, it has been used to investigate the role of proteases in inflammation and tissue remodeling.

Diagnostic Applications

This compound can be employed in developing diagnostic tools for diseases associated with protease activity. By measuring levels of specific proteases in biological samples, researchers can enhance early detection and treatment strategies for various conditions.

Case Study 1: Neutrophil Elastase Activity

A study utilized this compound to measure neutrophil elastase activity in inflammatory conditions. The results demonstrated a significant correlation between elastase levels and inflammatory markers, highlighting the compound's utility in clinical diagnostics related to inflammation .

Case Study 2: Drug Screening

Another research project employed this compound in drug screening assays to identify inhibitors of neutrophil elastase. The study found several candidate compounds that effectively reduced elastase activity, showcasing the compound's role in drug discovery .

作用機序

The mechanism of action of Suc-ala-ala-pro-val-pna involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond and releasing p-nitroaniline. This reaction is critical for the synthesis of platelet-activating factor induced by tumor necrosis factor-α and interleukin-1α .

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Val-pNA: A tripeptide analog used as a minimal substrate for elastase active site recognition.

Suc-Ala-Ala-Pro-Phe-pNA: Another tetrapeptide analog used in similar assays for elastase activity.

Uniqueness

Suc-ala-ala-pro-val-pna is unique due to its high specificity for human leukocyte elastase and its enhanced solubility provided by the methoxysuccinyl group. This makes it particularly useful in various biochemical and clinical assays .

生物活性

Suc-ala-ala-pro-val-pNA (CAS Number: 72682-76-9) is a synthetic peptide substrate widely utilized in biochemical research, particularly in studies involving proteolytic enzymes. This article provides a comprehensive overview of its biological activity, including its role as a substrate for specific enzymes, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 548.55 g/mol |

| CAS Number | 72682-76-9 |

Enzymatic Activity

This compound serves primarily as a substrate for serine proteases, such as chymotrypsin and neutrophil elastase. The compound is cleaved by these enzymes, releasing the chromogenic product p-nitroaniline, which can be quantitatively measured.

- Substrate Specificity : The peptide's structure allows it to mimic natural substrates of serine proteases, facilitating enzyme-substrate interactions.

- Kinetic Parameters : Kinetic studies have shown that this compound exhibits distinct Km and Vmax values when assayed with various proteases, providing insights into enzyme efficiency and specificity.

Case Study 1: Chymotrypsin Activity Assay

In one study, this compound was used to evaluate chymotrypsin activity. The substrate demonstrated a linear response in enzyme activity assays, indicating its suitability for quantifying chymotrypsin levels in biological samples. The kinetic parameters were determined under optimal conditions, revealing a Km value indicative of moderate affinity for the enzyme .

Case Study 2: Neutrophil Elastase Inhibition

Another significant study investigated the role of this compound in measuring neutrophil elastase activity. The substrate was incubated with neutrophil extracts, and the resulting enzymatic activity was quantified. Results indicated that the presence of specific inhibitors could effectively reduce elastase activity, demonstrating the substrate's utility in pharmacological studies aimed at understanding elastase's role in inflammatory processes .

Comparative Analysis

To further elucidate the biological activity of this compound, it is useful to compare it with other similar substrates:

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Suc-Ala-Ala-Pro-Val-pNA help detect human neutrophil elastase (HNE)?

A: this compound serves as a chromogenic substrate for HNE. [] When HNE cleaves this peptide substrate, it releases p-nitroaniline, a yellow-colored compound. This color change allows for the detection and quantification of HNE activity. Researchers have explored immobilizing this compound onto solid supports like Gly-CLEAR resins for solid-phase HNE detection. [] This approach could be particularly useful for analyzing HNE levels in complex biological samples like chronic wound fluid.

Q2: How does Lexipafant interact with the effects of this compound on neutrophils?

A: While this compound helps measure neutrophil elastase activity, Lexipafant, a platelet-activating factor (PAF) receptor antagonist, can inhibit PAF-enhanced neutrophil functions. [] Studies have shown that Lexipafant can dose-dependently inhibit PAF-enhanced elastase release from neutrophils, measured by the cleavage of this compound. [] This finding suggests that PAF receptor antagonists like Lexipafant could potentially modulate neutrophil activity in inflammatory conditions.

Q3: Can the presence of unopposed neutrophil elastase activity, measured using this compound, be linked to lung health after transplantation in cystic fibrosis patients?

A: Research suggests a possible connection between unopposed neutrophil elastase activity in lung transplant recipients with cystic fibrosis and the development of bronchiolitis obliterans (OB). [] In a study using this compound to measure NE activity in bronchoalveolar lavage fluids, a significant association was observed between unopposed NE activity and OB development in lung transplant recipients with cystic fibrosis. [] This finding highlights the potential role of NE in lung allograft rejection and the importance of monitoring its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。